molecular formula C8H10ClNO B8502546 (3-Chloro-5-ethylpyridin-4-yl)methanol

(3-Chloro-5-ethylpyridin-4-yl)methanol

Cat. No.: B8502546
M. Wt: 171.62 g/mol
InChI Key: RZDWCSCADOLEJI-UHFFFAOYSA-N
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Description

(3-Chloro-5-ethylpyridin-4-yl)methanol is a pyridine derivative characterized by a chlorine atom at position 3, an ethyl group at position 5, and a hydroxymethyl (-CH2OH) substituent at position 4 of the pyridine ring. The hydroxymethyl group enhances solubility in polar solvents, while the chloro and ethyl substituents influence electronic and steric properties, affecting reactivity and biological interactions .

Properties

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

(3-chloro-5-ethylpyridin-4-yl)methanol

InChI

InChI=1S/C8H10ClNO/c1-2-6-3-10-4-8(9)7(6)5-11/h3-4,11H,2,5H2,1H3

InChI Key

RZDWCSCADOLEJI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=CC(=C1CO)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituent Positions (Pyridine Ring) Molecular Formula Key Functional Groups
(3-Chloro-5-ethylpyridin-4-yl)methanol Cl (3), -CH2OH (4), -C2H5 (5) C8H10ClNO Chloro, hydroxymethyl, ethyl
(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol Cl (2), -CH(OCH3)2 (3), -CH2OH (4) C9H13ClNO3 Chloro, dimethoxymethyl, hydroxymethyl
(5-Chloro-2-methoxypyridin-3-yl)methanol Cl (5), -OCH3 (2), -CH2OH (3) C7H7ClNO2 Chloro, methoxy, hydroxymethyl
(3-Chloro-5-(4-(trifluoromethyl)phenyl)pyridin-4-yl)methanol Cl (3), -CH2OH (4), -C6H4CF3 (5) C13H9ClF3NO Chloro, hydroxymethyl, trifluoromethylphenyl
Key Observations:

Substituent Positioning: The target compound’s substituents (Cl at 3, ethyl at 5, -CH2OH at 4) create a distinct electronic environment. In contrast, (2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol features a dimethoxymethyl group at position 3, which increases steric bulk and electron-donating capacity compared to the ethyl group in the target compound.

Methoxy (-OCH3) and dimethoxymethyl (-CH(OCH3)2) groups in analogues improve oxidative stability but may limit reactivity in nucleophilic substitution reactions.

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